2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a nitrobenzoyl group attached to an indolizine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate followed by a series of condensation reactions to introduce the indolizine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl and indolizine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indolizine ring can interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzoyl chloride
- 3-Nitrobenzyl alcohol
- 2-Methyl-3-nitro-N-(3-pyridinylcarbamothioyl)benzamide
Uniqueness
Its indolizine ring structure differentiates it from other nitrobenzoyl compounds, offering unique opportunities for research and development .
Properties
CAS No. |
327085-91-6 |
---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-methyl-3-(3-nitrobenzoyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12N2O4/c1-11-14(10-20)15-7-2-3-8-18(15)16(11)17(21)12-5-4-6-13(9-12)19(22)23/h2-10H,1H3 |
InChI Key |
LNKGNWZLFFDPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.